molecular formula C14H13N5O2 B14136079 3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1119499-75-0

3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

Cat. No.: B14136079
CAS No.: 1119499-75-0
M. Wt: 283.29 g/mol
InChI Key: UFRDAHSABKRMPT-UHFFFAOYSA-N
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Description

3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the triazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzonitrile with hydrazine hydrate to form 4-aminophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the triazolo-pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .

Scientific Research Applications

3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid involves its interaction with specific molecular targets. The triazolo-pyrimidine core can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is unique due to its specific structure, which combines the triazole and pyrimidine rings with an amino group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

1119499-75-0

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

3-[7-(4-aminophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

InChI

InChI=1S/C14H13N5O2/c15-10-3-1-9(2-4-10)11-7-8-16-14-17-12(18-19(11)14)5-6-13(20)21/h1-4,7-8H,5-6,15H2,(H,20,21)

InChI Key

UFRDAHSABKRMPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)CCC(=O)O)N

Origin of Product

United States

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